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Compound of Interest

Compound Name: Cannabiripsol

Cat. No.: B1211473

For Research Purposes Only

Introduction

Cannabiripsol, a minor phytocannabinoid with a hexahydrocannabinol (HHC) backbone, was
first isolated from a South African variant of Cannabis sativa in 1979.[1] Structurally designated
as (-)-(6aR,9S,10S,10aR)-9,10-dihydroxy-hexahydrocannabinol, it represents a unique scaffold
among the cannabinoid family.[1] Unlike major cannabinoids such as A®-tetrahydrocannabinol
(THC) and cannabidiol (CBD), cannabiripsol has been reported to lack significant activity at
classical cannabinoid receptors (CB1 and CB2). Its activity at other potential biological targets
remains largely unexplored, making it a molecule of interest for novel drug discovery and
pharmacological research.

These application notes provide a detailed protocol for the laboratory synthesis of
cannabiripsol, compiled from established chemical principles and analogous cannabinoid
transformations. The synthesis is designed to be accessible to researchers with a background
in organic chemistry. Additionally, potential signaling pathways for cannabiripsol are proposed
based on its structural similarity to other cannabinoids, providing a starting point for future
biological investigations.
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Table 1: Physicochemical and Spectroscopic Data for

Cannabiripsol
Property Value Reference
Molecular Formula C21H3204 [1]
Molar Mass 348.48 g/mol [1]

(-)-(6aR,9S,10S,10aR)-6,6,9-
trimethyl-3-pentyl-7,8,10,10a-

IUPAC Name [1]
tetrahydro-6aH-

benzo[c]chromene-1,9,10-triol

Prominent ions at m/z 231
(chromenyl fragment), with

Mass Spectrum (EI-MS) [2]
losses of water and a methyl

radical.

Note: Detailed *H and *C NMR data for cannabiripsol are not readily available in the public

domain and would need to be determined experimentally upon synthesis.

Table 2: Proposed Synthetic Protocol Parameters

. Key Reagents &
Step Reaction .
Conditions

Expected Yield

o p-Toluenesulfonic acid
Isomerization of CBD

1 (p-TSA), Toluene, ~85-95%
to A3-THC
Reflux
) Hz, PtO2 (Adam's
Catalytic
2 ) catalyst), Ethanol, RT, >90%
Hydrogenation ]
atmospheric pressure
Osmium tetroxide
(catalytic), N-
3 Dihydroxylation Methylmorpholine N- ~70-85%
oxide (NMO),
Acetone/Water, RT
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Experimental Protocols

Synthesis of Cannabiripsol: A Proposed Three-Step
Approach

The following protocol describes a plausible synthetic route to cannabiripsol, commencing

from commercially available cannabidiol (CBD). This pathway involves an initial isomerization

to the more stable A8-THC, followed by catalytic hydrogenation to form the

hexahydrocannabinol core, and a final stereoselective dihydroxylation.

Step 1: Isomerization of Cannabidiol (CBD) to A8-Tetrahydrocannabinol (A8-THC)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve cannabidiol (1.0 g, 3.18 mmol) in toluene (50 mL).

Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 60
mg, 0.32 mmol) to the solution.

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous
solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL). Dry the organic layer
over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield

crude A8-THC. This product is often used in the next step without further purification.

Step 2: Catalytic Hydrogenation of A8-THC to Hexahydrocannabinol (HHC)

Reaction Setup: Dissolve the crude A8-THC (from Step 1) in ethanol (50 mL) in a
hydrogenation flask.

Catalyst Addition: Carefully add platinum(lV) oxide (Adam's catalyst, approx. 50 mg) to the
solution.

Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen)
and stir the mixture vigorously at room temperature under atmospheric pressure. The
reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS.
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o Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the
catalyst, washing the filter cake with ethanol. Concentrate the filtrate under reduced pressure
to obtain the crude hexahydrocannabinol product as a mixture of diastereomers.[3][4]

Step 3: Dihydroxylation of Hexahydrocannabinol to Cannabiripsol

o Reaction Setup: Dissolve the crude hexahydrocannabinol (from Step 2) in a mixture of
acetone and water (10:1, 55 mL).

e Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.
In a separate vial, prepare a solution of osmium tetroxide (a catalytic amount, e.g., 2 mol%)
in toluene.

e Reaction: Add the osmium tetroxide solution dropwise to the stirred HHC solution at room
temperature. The reaction mixture will typically turn dark brown. Stir for 12-24 hours,
monitoring by TLC.[5][6][7]

e Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of
sodium bisulfite (20 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 50
mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel using a
gradient of hexane and ethyl acetate to afford pure cannabiripsol.

Mandatory Visualizations
Synthesis Workflow
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Caption: Proposed three-step synthesis of cannabiripsol from cannabidiol.

Hypothesized Signaling Pathways of Cannabiripsol

Given the reported inactivity of cannabiripsol at CB1 and CB2 receptors, its biological effects
may be mediated through alternative pathways known to be modulated by other cannabinoids.

Cannabiripsol

Nuclear Receptors

Downstream Signaling Cascades
(e.g., MAPK, PI3K/Akt)
Cellular Response
(e.g., Anti-inflammatory, Analgesic)

Click to download full resolution via product page

Caption: Hypothesized signaling targets for cannabiripsol research.

Concluding Remarks for Researchers

The provided synthetic protocol offers a robust pathway for obtaining cannabiripsol for
research applications. It is imperative that all synthetic steps are carried out with appropriate
safety precautions in a well-ventilated fume hood, particularly when handling osmium tetroxide,
which is highly toxic.
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The lack of defined biological targets for cannabiripsol presents a unique opportunity for
investigation. The proposed signaling pathways serve as a guide for initial screening assays.
Researchers are encouraged to explore the activity of cannabiripsol on a broad range of
targets, including various GPCRs, ion channels, and nuclear receptors, to elucidate its
pharmacological profile. Such studies will be instrumental in determining the potential
therapeutic applications of this lesser-known phytocannabinoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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